molecular formula C11H12BrClO B1291575 1-(2-Bromophenyl)-5-chloro-1-oxopentane CAS No. 487058-92-4

1-(2-Bromophenyl)-5-chloro-1-oxopentane

Cat. No.: B1291575
CAS No.: 487058-92-4
M. Wt: 275.57 g/mol
InChI Key: AZMKKIHXEPLPGT-UHFFFAOYSA-N
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Description

1-(2-Bromophenyl)-5-chloro-1-oxopentane is an organic compound characterized by the presence of a bromine atom attached to a phenyl ring and a chlorine atom attached to a pentanone chain

Preparation Methods

The synthesis of 1-(2-Bromophenyl)-5-chloro-1-oxopentane typically involves the reaction of 2-bromobenzene with a chlorinated pentanone derivative. One common method is the Friedel-Crafts acylation, where 2-bromobenzene reacts with 5-chloropentanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually involve an anhydrous environment and a controlled temperature to ensure high yield and purity of the product .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. These methods often include continuous flow processes and the use of automated reactors to maintain consistent reaction conditions.

Chemical Reactions Analysis

1-(2-Bromophenyl)-5-chloro-1-oxopentane undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an aniline derivative, while reduction of the ketone group would produce a secondary alcohol.

Scientific Research Applications

1-(2-Bromophenyl)-5-chloro-1-oxopentane has several scientific research applications:

Mechanism of Action

The mechanism by which 1-(2-Bromophenyl)-5-chloro-1-oxopentane exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to modulate biological pathways. For example, it could inhibit the activity of a particular enzyme by binding to its active site, thereby preventing the enzyme from catalyzing its substrate .

Comparison with Similar Compounds

1-(2-Bromophenyl)-5-chloro-1-oxopentane can be compared with other similar compounds, such as:

    1-(2-Bromophenyl)-5-chloro-1-oxobutane: This compound has a shorter carbon chain, which may affect its reactivity and physical properties.

    This compound derivatives: Modifications to the phenyl ring or the pentanone chain can lead to compounds with different chemical and biological properties.

The uniqueness of this compound lies in its specific combination of functional groups, which allows for a wide range of chemical reactions and applications.

Properties

IUPAC Name

1-(2-bromophenyl)-5-chloropentan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrClO/c12-10-6-2-1-5-9(10)11(14)7-3-4-8-13/h1-2,5-6H,3-4,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZMKKIHXEPLPGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)CCCCCl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80621999
Record name 1-(2-Bromophenyl)-5-chloropentan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80621999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

487058-92-4
Record name 1-(2-Bromophenyl)-5-chloropentan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80621999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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